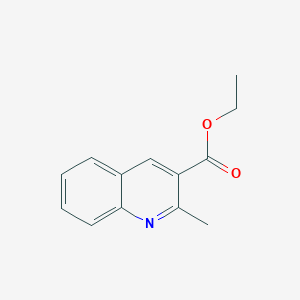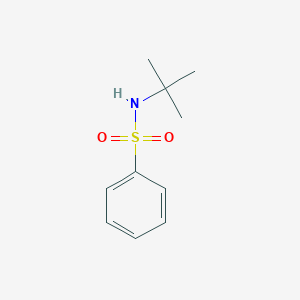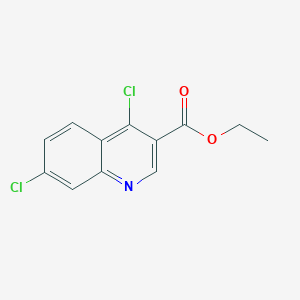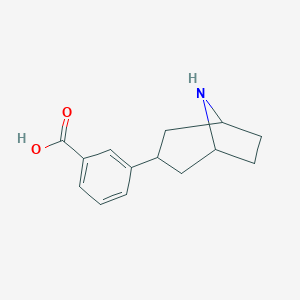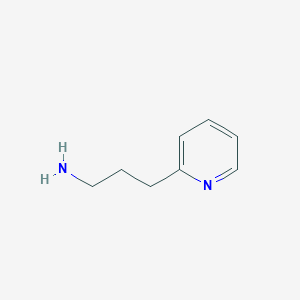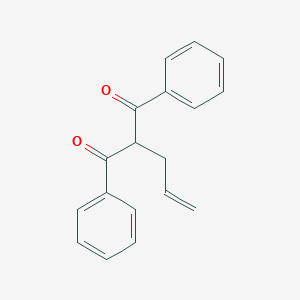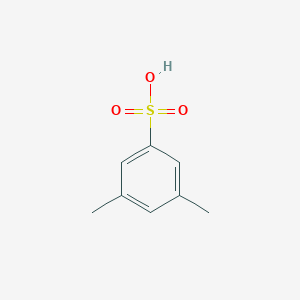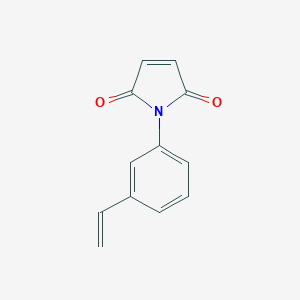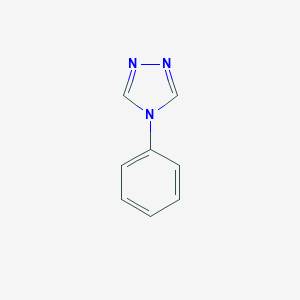
4-Phenyl-4H-1,2,4-triazole
Vue d'ensemble
Description
4-Phenyl-4H-1,2,4-triazole is a chemical compound that has been used in the development of various complexes, such as platinum (ii) complexes, which are used as ancillary ligands for efficient green OLEDs . It has also been used in blue phosphorescent OLEDs (PhOLEDs) to serve as an efficient electron-transporting and hole-blocking layer .
Synthesis Analysis
The synthesis of 4-Phenyl-4H-1,2,4-triazole involves several steps. Initially, benzoic acid hydrazide is synthesized, which is then reacted with carbon disulfide in the solution of alkali ethanol to give potassium dithiocarbazinate salt. The basic nucleus 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol is prepared by cyclization of potassium salt with hydrazine hydrate . Another method involves triflic anhydride activation followed by microwave-induced cyclodehydration for a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides .Molecular Structure Analysis
The molecular structure of 4-Phenyl-4H-1,2,4-triazole has been confirmed by various spectroscopic techniques such as IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . A detailed X-ray crystallography structural analysis of model triazole was also carried out .Chemical Reactions Analysis
The chemical reactions involving 4-Phenyl-4H-1,2,4-triazole are diverse. For instance, it has been used as an efficient and selective reagent for the oxidation of thiols to disulfides . It has also been used in the synthesis of annulated dihydropyridazines by inverse [4+2] cycloaddition reaction between cyclic alkenes and 1,2,4,5-tetrazines .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Phenyl-4H-1,2,4-triazole include a molecular weight of 145.16 .Applications De Recherche Scientifique
Optoelectronics
4-Phenyl-4H-1,2,4-triazole: derivatives have shown significant potential in the field of optoelectronics . The combination of the triazole ring with other conjugated systems, such as s-tetrazine, has been explored for its luminescent properties . These materials are particularly interesting for their potential use in organic light-emitting diodes (OLEDs) and other light-emitting applications.
Antibacterial Agents
The triazole core is known for its antibacterial properties . Research has demonstrated that 4-Phenyl-4H-1,2,4-triazole and its derivatives exhibit significant activity against various bacterial strains. This makes them valuable in the development of new antibacterial drugs, especially in an era where antibiotic resistance is a growing concern .
Anticancer Activity
Recent studies have highlighted the role of 4-Phenyl-4H-1,2,4-triazole derivatives as promising anticancer agents . These compounds have been tested against different cancer cell lines, showing cytotoxic activities that suggest their potential use in chemotherapy . The ability to target specific cancer cells while minimizing harm to normal cells is a key focus of ongoing research.
Antifungal Applications
Triazole compounds, including 4-Phenyl-4H-1,2,4-triazole , are well-known for their antifungal effects. They form the backbone of several clinically used antifungal drugs, such as fluconazole and itraconazole. Their mechanism involves disrupting the synthesis of fungal cell membranes, leading to effective treatment options for fungal infections .
Agrochemicals
In the agricultural sector, 4-Phenyl-4H-1,2,4-triazole derivatives are explored for their use as agrochemicals . They can function as growth regulators, herbicides, and fungicides, contributing to crop protection and yield improvement. The triazole ring’s ability to interact with biological systems makes it a versatile tool in enhancing agricultural productivity .
Material Science
The unique structural properties of 4-Phenyl-4H-1,2,4-triazole make it a candidate for various applications in material science . Its incorporation into polymers and other materials can lead to the development of new materials with enhanced properties, such as increased thermal stability or specific electronic characteristics .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 4-Phenyl-4H-1,2,4-triazole are platinum (II) complexes . These complexes are used as ancillary ligands in the development of Organic Light-Emitting Diodes (OLEDs) . The compound plays a crucial role in facilitating charge trapping across the bulk of the device, thereby enhancing the efficiency of OLEDs .
Mode of Action
4-Phenyl-4H-1,2,4-triazole interacts with its targets by attaching to the ancillary ligand of the platinum (II) complexes . This interaction facilitates charge trapping across the bulk of the device, which is crucial for the efficient functioning of OLEDs .
Biochemical Pathways
It’s known that the compound plays a significant role in the photoluminescence quantum efficiency yields of the platinum (ii) complexes .
Pharmacokinetics
Its impact on the bioavailability of the platinum (ii) complexes in oleds is evident from its role in enhancing the efficiency of these devices .
Result of Action
The molecular and cellular effects of 4-Phenyl-4H-1,2,4-triazole’s action are primarily observed in the improved performance of OLEDs . Specifically, the compound enhances the photoluminescence quantum efficiency yields of the platinum (II) complexes, thereby boosting the overall efficiency of the OLEDs .
Action Environment
The action, efficacy, and stability of 4-Phenyl-4H-1,2,4-triazole are influenced by various environmental factors. For instance, the compound demonstrates high photoluminescence quantum efficiency yields in CH2Cl2 solutions at room temperature . .
Propriétés
IUPAC Name |
4-phenyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c1-2-4-8(5-3-1)11-6-9-10-7-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHHNSBXSDGEFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10167350 | |
| Record name | 1H-1,2,4-Triazole, 4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-4H-1,2,4-triazole | |
CAS RN |
16227-12-6 | |
| Record name | 4-Phenyl-4H-1,2,4-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16227-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-1,2,4-Triazole, 4-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016227126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-1,2,4-Triazole, 4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-Phenyl-4H-1,2,4-triazole?
A1: The molecular formula of 4-Phenyl-4H-1,2,4-triazole is C8H7N3, and its molecular weight is 145.16 g/mol.
Q2: What spectroscopic data is available for characterizing 4-Phenyl-4H-1,2,4-triazole derivatives?
A2: Researchers commonly employ a combination of spectroscopic techniques to characterize these compounds. These include Fourier-transform infrared spectroscopy (FT-IR), proton and carbon nuclear magnetic resonance spectroscopy (1H-NMR and 13C-NMR), Electron ionization mass spectrometry (EI-MS), and X-ray diffraction for single-crystal structures. [ [],[2],[3],[4],[9],[16],[21],[28] ]
Q3: How does the presence of electron-donating or electron-withdrawing groups on the phenyl ring affect the properties of 4-Phenyl-4H-1,2,4-triazole derivatives?
A3: The electronic nature of substituents on the phenyl ring significantly influences the reactivity and properties of these compounds. For instance, electron-withdrawing groups can enhance the reactivity towards nucleophiles, while electron-donating groups can impact the compounds' photophysical properties, such as emission wavelengths. [ [],[28],[30] ]
Q4: How does the length of the alkyl chain at the sulfur atom in 5-alkylthio-4-phenyl-4H-1,2,4-triazoles influence their biological activity?
A4: Research indicates that increasing the length of the alkyl chain generally enhances the antimicrobial effect of these triazole derivatives. For example, a study found that the compound with a decylthio group exhibited the most potent antifungal and antimicrobial activity compared to shorter chain analogs. [ [] ]
Q5: How does the introduction of a pyridine ring into the structure of 4-Phenyl-4H-1,2,4-triazole derivatives impact their application in OLEDs?
A5: Incorporating a pyridine ring into the triazole framework can significantly enhance the performance of these compounds as electron-transport materials in OLEDs. This modification leads to lower HOMO and LUMO energy levels, improving electron injection and carrier confinement, ultimately resulting in reduced driving voltages and increased power efficiency. [ [] ]
Q6: What is the significance of atropisomerism in 4-phenyl-4H-1,2,4-triazole derivatives, and how does it relate to their biological activity?
A6: Research has shown that specific atropisomers of 4-phenyl-4H-1,2,4-triazole derivatives can exhibit enhanced selectivity for the glycine transporter 1 (GlyT1). Separating these atropisomers can lead to the identification of enantiomers with improved pharmacological properties, such as enhanced potency and favorable pharmacokinetic profiles. [ [] ]
Q7: Have 4-Phenyl-4H-1,2,4-triazole derivatives been explored for catalytic applications?
A7: Yes, certain derivatives, particularly those containing pyridine-substituted-bis-1,2,4-triazole moieties, have demonstrated potential as ligands in catalytic reactions. Studies have explored their use in biaryl synthesis, where they facilitate the coupling of aryl bromides with good conversion percentages. [ [] ]
Q8: What is the role of computational chemistry in understanding the catalytic activities of these compounds?
A8: Computational studies, particularly density functional theory (DFT) calculations, provide valuable insights into the catalytic behavior of these triazole derivatives. By analyzing frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP) maps, researchers can gain a deeper understanding of the electronic properties and reactivity of these compounds, ultimately aiding in the design of more efficient catalysts. [ [] ]
Q9: What types of biological activities have been reported for 4-Phenyl-4H-1,2,4-triazole derivatives?
A9: A wide range of biological activities has been reported for this class of compounds, including antimicrobial, antifungal, anti-inflammatory, anticonvulsant, and anticancer properties. They have also been investigated as potential inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease. [ [], [], [], [], [], [], [], [], [], [], [] ]
Q10: Can you provide specific examples of 4-Phenyl-4H-1,2,4-triazole derivatives with promising anti-inflammatory activity?
A10: Several derivatives, such as 5-(3-chloro-1-benzothien-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol [], have shown promising anti-inflammatory effects in preclinical studies. These compounds are often evaluated using models like carrageenan-induced paw edema and cotton pellet-induced granuloma in rats.
Q11: What are the advantages of incorporating a theophylline moiety into 4-Phenyl-4H-1,2,4-triazole derivatives?
A11: Combining theophylline, a known bronchodilator and anti-inflammatory agent, with the 4-Phenyl-4H-1,2,4-triazole scaffold has yielded compounds with enhanced actoprotective and anti-inflammatory activities. These hybrid molecules have shown promising results in preclinical models, suggesting potential for further development as therapeutic agents. [ [], [] ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





